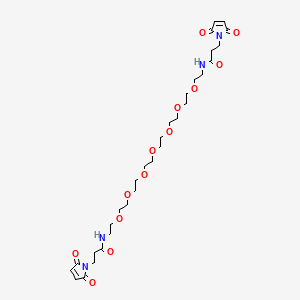

Bis-Mal-PEG7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H46N4O13 |

|---|---|

Molecular Weight |

670.7 g/mol |

IUPAC Name |

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |

InChI |

InChI=1S/C30H46N4O13/c35-25(5-9-33-27(37)1-2-28(33)38)31-7-11-41-13-15-43-17-19-45-21-23-47-24-22-46-20-18-44-16-14-42-12-8-32-26(36)6-10-34-29(39)3-4-30(34)40/h1-4H,5-24H2,(H,31,35)(H,32,36) |

InChI Key |

OPDRHCGYPGBVPG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Bis-Maleimide-PEG7: Structure, Properties, and Applications

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of Bis-Maleimide-PEG7 (Bis-Mal-PEG7), a homobifunctional crosslinker widely utilized in bioconjugation and drug development.

Core Structure and Variants

This compound is a chemical linker characterized by two maleimide functional groups located at either end of a seven-unit polyethylene glycol (PEG) chain. The maleimide groups are highly reactive towards sulfhydryl (thiol) groups, making this linker ideal for covalently conjugating molecules that possess free cysteine residues, such as proteins, peptides, and antibodies.[1][2]

The core structure consists of:

-

Two Maleimide Heads: These are unsaturated imides that readily undergo a Michael addition reaction with thiols in a pH range of 6.5-7.5, forming a stable thioether bond.[2][3]

-

A PEG7 Spacer: The polyethylene glycol linker is hydrophilic, which helps to improve the solubility and reduce the aggregation of the resulting conjugate.[4] The discrete length of the PEG chain (dPEG®) ensures that the product is a single compound with a defined molecular weight, rather than a disperse polymer mixture.

Several structural variants of this compound exist, primarily differing in the linkage between the PEG spacer and the maleimide groups. The two most common forms are linked via an ether or an amide bond.

The specific structure impacts the molecule's overall properties, such as molecular weight and chemical formula.

Physicochemical Properties

The quantitative properties of this compound variants are summarized below. These values are representative and may vary slightly between different suppliers.

| Property | Ether-Linked (Mal-PEG7-Mal) | Amide-Linked (Mal-NH-PEG7-NH-Mal) |

| CAS Number | 960257-46-9 | N/A |

| Molecular Formula | C₂₄H₃₆N₂O₁₁ | C₃₀H₄₆N₄O₁₃ |

| Molecular Weight | 528.55 g/mol | 670.7 g/mol |

| Appearance | Light Yellow or White Solid | Waxy Solid |

| Purity | ≥95% | > 98% (Typical) |

| Solubility | Soluble in DCM, THF, acetonitrile, DMF, DMSO | Soluble in DMSO, DMF |

| Storage | Store at 2-8°C | -18°C for long-term storage |

| SMILES | C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O | N/A |

| IUPAC Name | 1-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione | N/A |

Core Application: Bioconjugation

The primary application of this compound is as a homobifunctional crosslinker to covalently link two thiol-containing molecules. This process, known as PEGylation, is a cornerstone of bioconjugation and is used to enhance the therapeutic properties of proteins, peptides, and other biomolecules.

Key Advantages of PEGylation with this compound:

-

Improved Solubility: The hydrophilic PEG chain enhances the aqueous solubility of conjugated molecules.

-

Reduced Immunogenicity: The PEG linker can shield epitopes on a protein surface, reducing the potential for an immune response.

-

Enhanced Stability: PEGylation can protect biomolecules from enzymatic degradation, extending their circulation half-life.

-

Site-Specific Conjugation: The specific reactivity of maleimides towards thiols allows for precise, covalent attachment at cysteine residues.

The fundamental reaction is the thiol-Michael addition, where the sulfhydryl group of a cysteine residue attacks the double bond of the maleimide ring.

Application in PROTAC Development

This compound is also a valuable linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

A PROTAC molecule consists of three parts:

-

A ligand that binds to the target protein.

-

A ligand that binds to an E3 ligase.

-

A linker that connects the two ligands.

This compound can serve as this linker, connecting two ligand molecules that have been functionalized with thiol groups.

Experimental Protocols

The following are generalized protocols for the synthesis and use of Bis-Mal-PEG linkers, based on established chemical principles. Researchers should optimize these protocols for their specific molecules and applications.

This protocol is a generalized procedure based on methods described in patent literature for synthesizing PEG-maleimide derivatives. It involves the conversion of a PEG-diamine to a PEG-bis(maleamic acid), followed by cyclization to form the maleimide.

Materials:

-

PEG-bis(amine) (e.g., PEG7-diamine)

-

Maleic anhydride

-

N,N'-Dicyclohexylcarbodiimide (DCC) or similar dehydrating agent

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

Ethyl ether for precipitation

-

Dean-Stark apparatus (optional, for azeotropic removal of water)

Procedure:

-

Formation of PEG-bis(maleamic acid):

-

Dissolve PEG-bis(amine) in an appropriate anhydrous solvent (e.g., DCM).

-

Add maleic anhydride (typically 2.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, the product can be precipitated by adding the reaction mixture to cold ethyl ether, filtered, and dried under vacuum.

-

-

Cyclization to PEG-bis(maleimide):

-

Dissolve the PEG-bis(maleamic acid) intermediate in anhydrous DMF or DCM.

-

Add a base such as triethylamine (2.5 equivalents).

-

Add the dehydrating agent (e.g., DCC, 2.2 equivalents) portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Filter the reaction mixture to remove the urea byproduct.

-

Precipitate the final product by adding the filtrate to cold ethyl ether.

-

Collect the precipitate by filtration and dry under vacuum.

-

Characterize the final product using ¹H-NMR and Mass Spectrometry to confirm the presence of the maleimide protons (singlet at ~6.70 ppm) and the correct molecular weight.

-

This protocol outlines the steps for conjugating two different thiol-containing proteins using this compound.

Materials:

-

Protein A (containing at least one free cysteine)

-

Protein B (containing at least one free cysteine)

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, containing 1-2 mM EDTA. (Note: Avoid thiol-containing buffers like DTT or BME).

-

Quenching Buffer: A solution of a small molecule thiol like L-cysteine or BME (e.g., 100 mM L-cysteine in conjugation buffer).

-

Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX)).

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of Protein A, Protein B, and this compound in the conjugation buffer. A typical stock for this compound is 10-20 mM in anhydrous DMSO.

-

Ensure proteins are in a thiol-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

-

-

First Conjugation Step (Protein A + this compound):

-

In a reaction tube, add Protein A to the conjugation buffer.

-

Add a 5- to 20-fold molar excess of this compound to the protein solution. The optimal ratio should be determined empirically.

-

Incubate the reaction for 1-2 hours at room temperature or 4°C.

-

-

Removal of Excess Crosslinker (Optional but Recommended):

-

To prevent self-conjugation of Protein B in the next step, remove unreacted this compound.

-

Use a desalting column or spin filter with a molecular weight cutoff appropriate for Protein A.

-

-

Second Conjugation Step (Addition of Protein B):

-

Add Protein B to the solution containing the Protein A-Mal-PEG7 conjugate. A 1:1 molar ratio is a good starting point.

-

Incubate for 1-2 hours at room temperature or 4°C.

-

-

Quenching the Reaction:

-

Add quenching buffer to the reaction mixture to a final thiol concentration of 10-50 mM to react with any remaining maleimide groups.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification and Analysis:

-

Purify the final conjugate (Protein A-PEG-Protein B) from unreacted proteins and byproducts using an appropriate chromatography method like SEC.

-

Analyze the final product using SDS-PAGE to confirm the formation of a higher molecular weight species corresponding to the conjugate. Further characterization can be done using mass spectrometry.

-

References

- 1. α,ω-Bis-Maleimido PEG [rapp-polymere.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Beyond Epoxy: High Performance Thermosets Part Two - Bismaleimide Cure Chemistry - Polymer Innovation Blog [polymerinnovationblog.com]

- 4. Bioconjugation: A Powerful Link Between Biology and Chemistry | Blog | Biosynth [biosynth.com]

An In-depth Technical Guide to the Bis-Mal-PEG7 Mechanism of Action in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical principles, reaction kinetics, and practical considerations for using Bis-Mal-PEG7, a homobifunctional crosslinker, in bioconjugation. We will delve into the core mechanism of action, factors influencing conjugation efficiency, potential side reactions, and detailed experimental protocols.

Introduction to this compound

Bis-Maleimide-PEG7 is a chemical crosslinker featuring two maleimide functional groups at either end of a seven-unit polyethylene glycol (PEG) spacer.[1][2] This structure makes it a homobifunctional reagent designed to covalently link two thiol-containing molecules, such as proteins with cysteine residues, through a stable thioether bond.[3] The hydrophilic PEG spacer enhances the solubility of the reagent and the resulting conjugate in aqueous solutions, reduces the potential for aggregation, and can minimize the immunogenicity of the linker itself.[1][4]

The primary application of this compound lies in its ability to form stable crosslinks, making it a valuable tool in drug discovery and development for creating antibody-drug conjugates (ADCs), functionalizing nanoparticles, and studying protein-protein interactions.

Core Mechanism of Action: The Thiol-Michael Addition

The fundamental reaction governing this compound bioconjugation is the thiol-Michael addition. In this reaction, a nucleophilic thiol group (typically from a cysteine residue on a protein or peptide) attacks one of the electron-deficient carbon atoms of the double bond within the maleimide ring. This process results in the formation of a stable, covalent succinimidyl thioether linkage. The reaction is highly efficient and proceeds rapidly under mild, physiological conditions without the need for a catalyst.

Due to its high selectivity for thiols over other nucleophilic groups like amines at a neutral pH, the thiol-maleimide reaction is considered a type of "click chemistry".

Caption: Thiol-Michael addition reaction with this compound.

Key Reaction Parameters and Quantitative Data

The success and efficiency of the conjugation reaction are highly dependent on several key parameters. Optimizing these conditions is critical to maximize yield and minimize side reactions.

Table 1: Factors Influencing Maleimide-Thiol Conjugation

| Parameter | Recommended Condition | Rationale & Notes |

| pH | 6.5 - 7.5 | This pH range ensures the specific and rapid reaction of maleimides with thiol groups. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Above pH 7.5, the reactivity towards primary amines increases, and the maleimide group becomes more susceptible to hydrolysis. |

| Stoichiometry | 2:1 to 20:1 (Maleimide:Thiol) | A molar excess of the maleimide linker is often used to drive the reaction towards completion. For protein crosslinking, a 2- to 3-fold molar excess of the bismaleimide reagent over the sulfhydryl-containing protein is a common starting point. Optimal ratios must be determined empirically. |

| Buffer Composition | Phosphate Buffered Saline (PBS), HEPES | Buffers should be free of primary amines (e.g., Tris) and extraneous thiol-containing compounds (e.g., DTT), as these will compete with the target reaction. |

| Temperature | Room Temperature (20-25°C) or 4°C | The reaction proceeds rapidly at room temperature. Lowering the temperature can be used to slow down the reaction rate for better control. |

| Reaction Time | 30 minutes to 2 hours | Reaction times vary based on reactant concentrations and temperature. The reaction progress should be monitored to determine the optimal endpoint. |

Table 2: Stability and Hydrolysis of Maleimide Conjugates

| Moiety | Condition | Half-life (t½) | Significance |

| Dibromomaleimide | pH 7.4, 37°C | 17.9 minutes | Demonstrates the inherent instability of some maleimide derivatives to hydrolysis before conjugation. |

| N-aryl thiosuccinimide | pH 7.4, 37°C | 1.5 hours | Post-conjugation hydrolysis of the thiosuccinimide ring can increase conjugate stability by preventing the retro-Michael reaction. |

| N-alkyl thiosuccinimide | pH 7.4, 37°C | 27 hours | The N-substituent on the maleimide significantly impacts the rate of stabilizing hydrolysis. |

| N-aminoethyl thiosuccinimide | Room Temp, pH 7 | 3.6 hours | The presence of nearby basic groups can catalyze intramolecular hydrolysis. |

Stability and Potential Side Reactions

While the thioether bond is generally stable, the maleimide and the resulting thiosuccinimide ring are susceptible to side reactions that can impact the homogeneity and stability of the final conjugate.

-

Maleimide Hydrolysis : In aqueous solutions, the maleimide ring can undergo hydrolysis, opening to form a non-reactive maleamic acid. This reaction is accelerated at higher pH values. If hydrolysis occurs before the thiol addition, the linker is inactivated. Therefore, maleimide-containing reagents should not be stored for long periods in aqueous solutions.

-

Thiosuccinimide Ring Hydrolysis : After conjugation, the resulting thiosuccinimide ring can also be hydrolyzed. This opens the ring to form a stable succinamic acid thioether, which is often a desired outcome. This hydrolysis prevents the retro-Michael reaction.

-

Retro-Michael Reaction : The thiol-Michael addition is slowly reversible. This deconjugation can lead to the transfer of the maleimide-linked molecule to other thiols present in the biological environment, such as serum albumin. This phenomenon, known as "payload migration" in the context of ADCs, can lead to off-target toxicity and reduced efficacy. Hydrolyzing the thiosuccinimide ring post-conjugation effectively locks the conjugate and prevents this reversal.

Caption: Competing reactions in maleimide bioconjugation.

Generalized Experimental Protocol for Protein-Protein Crosslinking

This protocol provides a general workflow for crosslinking two different sulfhydryl-containing proteins (Protein A and Protein B) using this compound. Note: All conditions should be optimized for the specific proteins being used.

A. Materials

-

Protein A (containing at least one free sulfhydryl)

-

Protein B (containing at least one free sulfhydryl)

-

This compound

-

Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5, degassed and nitrogen-purged.

-

Quenching Solution: 1 M Cysteine or 2-Mercaptoethanol.

-

Solvent for Crosslinker: Anhydrous DMSO or DMF.

-

Purification System: Size Exclusion Chromatography (SEC) or dialysis cassettes.

B. Methodologies

-

Preparation of Proteins :

-

If proteins have disulfide bonds that need to be reduced to generate free thiols, incubate with a reducing agent like TCEP. Remove the reducing agent immediately before conjugation using a desalting column.

-

Dissolve Protein A and Protein B in the Conjugation Buffer to a known concentration (e.g., 1-10 mg/mL).

-

-

Preparation of Crosslinker Solution :

-

Immediately before use, dissolve this compound in a small amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM).

-

-

Step 1: Reaction with Protein A :

-

Add a calculated amount of the this compound stock solution to the Protein A solution. A 2- to 10-fold molar excess of the linker over the protein is a typical starting point.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Purification of Intermediate (Protein A-Mal-PEG7) :

-

Remove excess, unreacted this compound linker using a desalting column or dialysis against the Conjugation Buffer. This step is critical to prevent the formation of Protein B homodimers in the next step.

-

-

Step 2: Reaction with Protein B :

-

Add Protein B to the purified Protein A-Mal-PEG7 intermediate. Use a slight molar excess of the intermediate relative to Protein B (e.g., 1.1:1) to favor the formation of the A-B heterodimer.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction :

-

Add the Quenching Solution to a final concentration of 10-50 mM to react with any remaining maleimide groups and stop the reaction. Incubate for 15-30 minutes.

-

-

Final Purification and Analysis :

-

Purify the final conjugate (Protein A-PEG7-Protein B) from unreacted proteins and quenching agent using Size Exclusion Chromatography (SEC).

-

Analyze the final product using SDS-PAGE (under non-reducing and reducing conditions) and mass spectrometry to confirm successful conjugation and assess purity.

-

Caption: Experimental workflow for protein-protein crosslinking.

Conclusion

This compound is a powerful and versatile homobifunctional crosslinker that leverages the efficiency and selectivity of maleimide-thiol chemistry for bioconjugation. Its mechanism, centered on the Michael addition reaction, allows for the creation of stable thioether linkages under mild conditions. However, researchers must remain cognizant of factors influencing the reaction, particularly pH, and the potential for side reactions like hydrolysis and retro-Michael addition. A thorough understanding of these principles, combined with careful optimization of experimental protocols, is essential to successfully harness the capabilities of this compound for the development of novel protein conjugates, advanced drug delivery systems, and other biotechnological applications.

References

Solubility Profile of Bis-Maleimide-PEG7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Bis-Maleimide-PEG7 (Bis-Mal-PEG7), a homobifunctional crosslinker crucial in bioconjugation and drug development. Understanding the solubility of this reagent in various solvents is paramount for its effective handling, reaction optimization, and the successful formulation of antibody-drug conjugates (ADCs) and other targeted therapeutics. This document summarizes the available solubility data, presents a detailed experimental protocol for solubility determination, and illustrates the logical workflow for assessing its solubility.

Introduction to Bis-Maleimide-PEG7

Bis-Maleimide-PEG7 is a polyethylene glycol (PEG) derivative containing two maleimide functional groups at either end of a seven-unit PEG chain. The maleimide groups exhibit high reactivity and selectivity towards sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, forming stable thioether bonds. The hydrophilic PEG spacer enhances the water solubility and biocompatibility of the resulting conjugate, reduces immunogenicity, and provides flexibility. These properties make this compound an invaluable tool for crosslinking biomolecules, developing ADCs, and creating hydrogels.

Solubility of Bis-Maleimide-PEG7

The solubility of Bis-Maleimide-PEG derivatives is influenced by the length of the PEG chain and the nature of the end groups. Generally, the presence of the PEG spacer imparts favorable solubility in a range of aqueous and organic solvents.

Qualitative Solubility Data

Based on technical data sheets from various suppliers, this compound and structurally similar Bis-Maleimide-PEG compounds exhibit solubility in a variety of common laboratory solvents. This information is crucial for selecting appropriate solvent systems for conjugation reactions, purification, and storage.

| Solvent Category | Solvent | Solubility |

| Aqueous | Water | Soluble (>10 mg/mL) |

| Chlorinated | Dichloromethane (DCM) / Methylene Chloride | Soluble |

| Chloroform | Soluble (>10 mg/mL) | |

| Ethers | Tetrahydrofuran (THF) | Soluble |

| Nitriles | Acetonitrile | Soluble |

| Amides | N,N-Dimethylformamide (DMF) | Soluble |

| N,N-Dimethylacetamide (DMAC) | Soluble | |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble (>10 mg/mL) |

Note: "Soluble" indicates that the compound dissolves to a practical extent for typical laboratory applications, though specific quantitative values are often not provided by suppliers. The ">10 mg/mL" value for water, chloroform, and DMSO is reported for general Bis-Maleimide PEG compounds and is expected to be similar for this compound.

Factors Influencing Solubility

The solubility of this compound can be affected by several factors:

-

Temperature: Solubility in some organic solvents may be enhanced at slightly elevated temperatures.

-

Purity: The presence of impurities can alter the solubility profile.

-

Hygroscopicity: PEG compounds are known to be hygroscopic. The absorption of moisture can affect their physical state and solubility. It is recommended to handle the compound in a dry environment and store it under desiccated conditions.

Experimental Protocol for Solubility Determination

While precise quantitative solubility data for this compound is not extensively published, a standardized experimental protocol can be employed to determine its solubility in specific solvents of interest. The following is a detailed methodology based on the widely accepted shake-flask method.

Materials

-

Bis-Maleimide-PEG7

-

Selected solvents (e.g., Water, PBS, DMSO, DMF, DCM)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Procedure

-

Preparation of Stock Solutions (for Calibration):

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards.

-

-

Sample Preparation for Solubility Testing:

-

Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that a saturated solution is formed, with undissolved solid remaining.

-

Record the exact weight of the added this compound.

-

Add a known volume of the test solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The solution should be saturated, with excess solid present.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Quantification:

-

Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted supernatant using a validated analytical method (e.g., HPLC) to determine the concentration of dissolved this compound.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the calibration standards.

-

Use the calibration curve to determine the concentration of this compound in the diluted supernatant.

-

Calculate the solubility (in mg/mL or other units) by accounting for the dilution factor.

-

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized using the following diagram.

This diagram illustrates the key stages of the solubility determination process, from the initial preparation of standards and samples to the final calculation of the solubility value.

Conclusion

Bis-Maleimide-PEG7 is a versatile crosslinking agent with favorable solubility in a range of aqueous and organic solvents, making it suitable for a wide array of bioconjugation applications. While quantitative solubility data is not always readily available from commercial suppliers, the experimental protocol outlined in this guide provides a robust framework for researchers to determine the precise solubility of this compound in their specific solvent systems. This knowledge is critical for ensuring the reproducibility and success of experimental work in drug development and other scientific endeavors.

Bis-Mal-PEG7: A Technical Guide to a Bifunctional Linker for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-Maleimide-PEG7 (Bis-Mal-PEG7), a bifunctional crosslinker pivotal in the advancement of targeted protein degradation. This document outlines its chemical and physical properties, provides detailed experimental protocols for its application, and illustrates its mechanism of action in cellular systems.

Core Properties of this compound

This compound is a polyethylene glycol (PEG)-based linker containing two maleimide functional groups. The maleimide groups selectively react with sulfhydryl groups, primarily from cysteine residues in proteins, to form stable thioether bonds. The PEG7 portion of the linker provides a flexible, hydrophilic spacer that is crucial for its function in biological systems.

| Property | Value | Source(s) |

| Molecular Weight | 670.71 g/mol | [1][2] |

| Chemical Formula | C30H46N4O13 | [1][2] |

| Appearance | White waxy solid | [2] |

| Solubility | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | |

| Synonyms | Mal-NH-PEG7-NH-Mal |

Application in PROTAC-Mediated Protein Degradation

This compound is extensively utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins of interest.

A typical PROTAC consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker, such as this compound, that connects the two ligands. The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC Mechanism of Action

Caption: Workflow of PROTAC-mediated targeted protein degradation.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the synthesis of a PROTAC. Optimization of reaction conditions may be necessary depending on the specific properties of the target protein ligand and the E3 ligase ligand.

Conjugation of this compound to a Thiol-Containing Molecule (e.g., a Cysteine-Containing Peptide or Protein)

This protocol describes the reaction of one of the maleimide groups of this compound with a sulfhydryl group.

Materials and Equipment:

-

This compound

-

Thiol-containing molecule (e.g., protein, peptide, or small molecule ligand with a cysteine residue)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

-

Reducing agent (e.g., TCEP, optional for reducing disulfide bonds in proteins)

-

Reaction vials

-

Magnetic stirrer and stir bars

-

Nitrogen or Argon gas supply

-

Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

-

Preparation of the Thiol-Containing Molecule:

-

Dissolve the thiol-containing molecule in degassed PBS buffer (pH 7.2-7.5). The concentration will depend on the specific molecule.

-

If the protein of interest has disulfide bonds that need to be reduced to expose free thiols, add a 10-50 fold molar excess of a reducing agent like TCEP and incubate at room temperature for 30-60 minutes. It is crucial to remove the excess reducing agent before adding the maleimide reagent, which can be done using a desalting column.

-

-

Preparation of this compound Solution:

-

Dissolve this compound in anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mM).

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the this compound solution to the solution of the thiol-containing molecule.

-

Flush the reaction vial with nitrogen or argon gas, seal it, and stir at room temperature for 2-4 hours or overnight at 4°C. The reaction should be protected from light.

-

-

Purification:

-

Purify the resulting mono-conjugated product (Molecule-S-PEG7-Mal) from excess this compound and unreacted starting material using an appropriate chromatography method such as reverse-phase HPLC or size-exclusion chromatography.

-

Conjugation of the Second Ligand to the Mono-Conjugated Product

This protocol describes the reaction of the remaining maleimide group with a second thiol-containing molecule (e.g., the E3 ligase ligand).

Materials and Equipment:

-

Purified mono-conjugated product (Molecule-S-PEG7-Mal)

-

Second thiol-containing molecule (e.g., E3 ligase ligand with a cysteine residue)

-

Reaction buffer (PBS, pH 7.2-7.5, degassed)

-

Anhydrous DMF or DMSO

-

Reaction vials

-

Magnetic stirrer and stir bars

-

Nitrogen or Argon gas supply

-

Purification system (e.g., HPLC)

Procedure:

-

Reaction Setup:

-

Dissolve the purified mono-conjugated product in the reaction buffer.

-

Dissolve the second thiol-containing molecule in a minimal amount of DMF or DMSO and add it to the reaction mixture. A slight molar excess (1.1-1.5 fold) of the second ligand is typically used.

-

-

Conjugation Reaction:

-

Flush the reaction vial with nitrogen or argon gas, seal it, and stir at room temperature for 2-4 hours or overnight at 4°C. Protect the reaction from light.

-

-

Purification:

-

Purify the final PROTAC molecule by reverse-phase HPLC to remove any unreacted starting materials and byproducts.

-

-

Characterization:

-

Confirm the identity and purity of the final PROTAC using analytical techniques such as LC-MS and NMR.

-

PROTAC Synthesis Workflow

Caption: General workflow for the synthesis of a PROTAC using this compound.

References

The Core of Connectivity: An In-depth Technical Guide to the PEG7 Spacer in Bis-Maleimide Linkers

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation, the architecture of linker molecules is a critical determinant of the efficacy, stability, and pharmacokinetic profile of complex biologics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the most versatile and widely adopted linkers are those incorporating polyethylene glycol (PEG) spacers. This technical guide provides a comprehensive exploration of the Bis-Mal-PEG7 linker, focusing on the pivotal role of its discrete seven-unit polyethylene glycol spacer.

This compound is a homobifunctional crosslinker, featuring a central PEG7 chain flanked by two maleimide groups.[1][2] This structure allows for the covalent linkage of two thiol-containing molecules, such as cysteine residues in proteins or peptides, through a stable thioether bond.[3] The discrete nature of the PEG7 spacer, meaning it has a defined and uniform length, is crucial for producing homogenous bioconjugates with reproducible pharmacological properties.[4]

The PEG7 Spacer: Physicochemical Properties and Advantages

The PEG7 spacer is a monodisperse entity composed of seven repeating ethylene glycol units. This structure imparts a unique combination of hydrophilicity, flexibility, and defined spatial separation, which are instrumental in overcoming many challenges in drug development.[5]

Key Advantages of the PEG7 Spacer

The incorporation of a PEG7 spacer into a bioconjugate confers several significant advantages that can enhance its therapeutic potential. These benefits stem from the fundamental chemical properties of the polyethylene glycol chain. The core advantages include enhanced solubility, improved pharmacokinetics, reduced immunogenicity, and precise spatial control between the conjugated moieties.

Caption: Core advantages of the PEG7 spacer in bioconjugation.

Quantitative Properties of the PEG7 Spacer

The defined nature of the PEG7 spacer allows for precise control over the physicochemical properties of the resulting bioconjugate. The table below summarizes key quantitative data for a representative this compound linker.

| Property | Value | Source |

| Chemical Formula | C30H46N4O13 | |

| Molecular Weight | 670.71 g/mol | |

| Number of PEG Units | 7 | By definition |

| Calculated Spacer Arm Length | ~28.3 Å (Angstroms) | Calculated |

Note: The spacer arm length is an estimation based on the lengths of other discrete PEG linkers.

The length of the PEG spacer can have a significant impact on the biological activity of a conjugate. For instance, studies on peptide conjugates have shown that varying the PEG length can modulate receptor binding affinity and in vivo biodistribution. While an optimal length is often context-dependent, a systematic evaluation is crucial for preclinical development.

The Chemistry of Bis-Maleimide Conjugation

The utility of this compound lies in the specific and efficient reaction of its maleimide groups with sulfhydryl (thiol) groups. This reaction, a Michael addition, forms a stable thiosuccinimide ether linkage.

The Conjugation Reaction and Potential Side Reactions

The primary reaction is the nucleophilic attack of a thiol on the double bond of the maleimide ring. This reaction is highly selective for thiols at a pH range of 6.5-7.5. However, two key side reactions can impact the homogeneity and stability of the final conjugate: hydrolysis of the maleimide ring and the retro-Michael reaction of the thiosuccinimide product.

Caption: Maleimide conjugation and potential side reactions.

The rate of maleimide hydrolysis is pH-dependent, increasing in more alkaline conditions. The retro-Michael reaction can lead to deconjugation, where the payload is shed from the antibody, which can result in reduced efficacy and off-target toxicity. Strategies to mitigate this instability include the hydrolysis of the thiosuccinimide ring post-conjugation to form a stable ring-opened structure.

Applications in Drug Development

The unique properties of the this compound linker make it a valuable tool in the development of targeted therapeutics.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. The linker plays a crucial role in the stability of the ADC in circulation and the efficient release of the payload within the target cancer cell. A this compound linker can be used to conjugate two drug-payload molecules to an antibody, often through engineered cysteine residues or reduced interchain disulfides.

The following diagram illustrates a generalized workflow for the synthesis of an ADC using a this compound linker.

Caption: Workflow for ADC synthesis with a this compound linker.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The linker's length and composition are critical for the formation of a stable and productive ternary complex between the POI and the E3 ligase. This compound can be used to synthesize PROTACs by linking the two different ligand moieties, assuming they have been functionalized with thiol groups.

The diagram below illustrates the mechanism of action of a PROTAC.

Caption: Mechanism of action of a PROTAC with a PEG linker.

Experimental Protocols

The successful application of this compound in bioconjugation relies on carefully designed and executed experimental protocols.

Protocol 1: Protein-Protein Crosslinking using this compound

This protocol outlines a general procedure for crosslinking two different proteins, each containing at least one accessible cysteine residue.

Materials:

-

Protein A and Protein B solutions in a suitable buffer (e.g., PBS, pH 7.0-7.5)

-

This compound

-

Anhydrous DMSO or DMF

-

Reducing agent (e.g., TCEP)

-

Quenching solution (e.g., 1 M cysteine)

-

Desalting columns for buffer exchange and purification

Procedure:

-

Protein Preparation:

-

If the proteins have intramolecular disulfide bonds that need to be reduced to expose free thiols, treat the protein solutions with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature.

-

Remove the excess TCEP using a desalting column, exchanging the protein into a degassed conjugation buffer (e.g., PBS, pH 7.2).

-

-

Crosslinker Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.

-

-

Conjugation Reaction:

-

Combine equimolar amounts of Protein A and Protein B in the conjugation buffer.

-

Add the this compound stock solution to the protein mixture to achieve a final 5-10 fold molar excess of the crosslinker over the total protein concentration.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching:

-

Add a quenching solution (e.g., cysteine) to a final concentration of 10-50 mM to react with any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess crosslinker and unreacted proteins using size-exclusion chromatography (SEC) or other suitable chromatographic techniques.

-

Protocol 2: Characterization of the Conjugate

Methods:

-

SDS-PAGE: Analyze the purified conjugate under non-reducing and reducing conditions to confirm the formation of the crosslinked product and assess its purity. The crosslinked product should have a higher molecular weight than the individual proteins.

-

Mass Spectrometry (MS): Use techniques like MALDI-TOF or ESI-MS to determine the exact mass of the conjugate and confirm the successful crosslinking.

-

Size-Exclusion Chromatography (SEC): Evaluate the homogeneity of the conjugate and quantify the amount of aggregation.

Conclusion

The this compound linker, with its discrete seven-unit polyethylene glycol spacer, is a powerful and versatile tool in the field of bioconjugation. Its well-defined structure provides researchers with precise control over the properties of their bioconjugates. By enhancing solubility, improving pharmacokinetic profiles, reducing immunogenicity, and providing optimal spatial orientation, the PEG7 linker helps to overcome significant hurdles in the development of advanced therapeutics like ADCs and PROTACs. The detailed understanding of its chemical reactivity and the application of robust experimental protocols are key to harnessing its full potential in creating the next generation of targeted therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PEG7 Bis-Maleimide - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

The Homobifunctional Nature of Bis-Maleimide-PEG7: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the homobifunctional crosslinking agent, Bis-Maleimide-PEG7 (Bis-Mal-PEG7). It details its chemical properties, reaction mechanism, and applications in bioconjugation, with a focus on providing practical information for its use in research and drug development.

Introduction to this compound

Bis-Maleimide-PEG7 is a homobifunctional crosslinker, meaning it possesses two identical reactive groups, in this case, maleimides. These maleimide groups are located at either end of a flexible polyethylene glycol (PEG) spacer of seven ethylene glycol units. The primary utility of this compound lies in its ability to covalently link two molecules that each contain a free sulfhydryl group (-SH), most commonly found in the cysteine residues of proteins and peptides. The PEG7 linker provides a desirable spacer arm, offering flexibility and increasing the solubility of the resulting conjugate.

The specificity of the maleimide-thiol reaction at near-neutral pH allows for targeted conjugation, making this compound a valuable tool in various applications, including the creation of antibody-drug conjugates (ADCs), the study of protein-protein interactions, and the formation of peptide dimers.

Chemical Properties and Reaction Mechanism

The core of this compound's functionality is the Michael addition reaction between its maleimide groups and sulfhydryl groups. This reaction is highly specific for thiols within a pH range of 6.5-7.5.[1][] At a pH of 7.0, the reaction of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine.[]

Reaction Mechanism:

The reaction proceeds via a nucleophilic attack of the thiolate anion on one of the double-bonded carbons of the maleimide ring. This results in the formation of a stable, covalent thioether bond.

Diagram of the Thiol-Maleimide Reaction:

Caption: Reaction of a thiol with a maleimide group to form a stable thioether linkage.

Quantitative Data Summary

| Parameter | Value / Observation | Conditions | Citation |

| Optimal pH for Thiol-Maleimide Reaction | 6.5 - 7.5 | Aqueous Buffer | [1][] |

| Reaction Rate | Significantly faster with thiols than amines at pH 7.0 (approx. 1000-fold) | pH 7.0 | |

| Maleimide Group Hydrolysis | Increases with increasing pH and temperature. Relatively stable at pH < 7.0. | Aqueous Buffer | |

| Thioether Bond Stability | Stable under physiological conditions. | pH 7.0-9.0 | |

| Solubility | The PEG7 linker enhances the aqueous solubility of the crosslinker and the resulting conjugate. | Aqueous Buffers |

Experimental Protocols

The following are detailed methodologies for common applications of this compound. These should be adapted and optimized for specific molecules and experimental goals.

Protein-Protein Crosslinking

This protocol describes a general workflow for crosslinking two proteins that each possess accessible cysteine residues.

Materials:

-

Protein A and Protein B (each with at least one free cysteine) in a suitable buffer (e.g., PBS, HEPES) at pH 7.0-7.4.

-

This compound

-

Reducing agent (e.g., TCEP)

-

Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

-

Desalting columns or dialysis equipment

-

SDS-PAGE analysis equipment

Procedure:

-

Protein Preparation:

-

If the proteins have disulfide bonds that need to be reduced to generate free thiols, treat the protein solution with a 10-20 fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature.

-

Remove the reducing agent using a desalting column or dialysis against a nitrogen-purged buffer (e.g., PBS, pH 7.2).

-

-

Crosslinking Reaction:

-

Dissolve this compound in a suitable organic solvent (e.g., DMSO or DMF) to prepare a stock solution (e.g., 10 mM).

-

Add the this compound stock solution to the mixed protein solution to achieve a final molar excess of the crosslinker over the proteins (typically 10-50 fold excess). The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid protein denaturation.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add a quenching reagent, such as L-cysteine or β-mercaptoethanol, to a final concentration of 10-50 mM to react with any excess this compound.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification and Analysis:

-

Remove excess crosslinker and quenching reagent by desalting or dialysis.

-

Analyze the crosslinked product by SDS-PAGE to observe the formation of a higher molecular weight band corresponding to the crosslinked protein complex. Further characterization can be performed using techniques like mass spectrometry.

-

Experimental Workflow for Protein-Protein Crosslinking:

Caption: Workflow for crosslinking two proteins using this compound.

Peptide Dimerization

This protocol outlines the procedure for dimerizing a peptide containing a single cysteine residue.

Materials:

-

Cysteine-containing peptide

-

This compound

-

Reaction buffer (e.g., phosphate buffer, pH 7.0)

-

Quenching solution (e.g., β-mercaptoethanol)

-

RP-HPLC for purification and analysis

Procedure:

-

Peptide Preparation:

-

Dissolve the lyophilized peptide in the reaction buffer. If the peptide may have formed disulfide-linked dimers, it should be reduced with TCEP and purified prior to use.

-

-

Dimerization Reaction:

-

Dissolve this compound in a minimal amount of organic solvent (e.g., DMSO) and add it to the peptide solution. A molar ratio of 2:1 (peptide to this compound) is a good starting point to favor the formation of the dimer.

-

Incubate the reaction for 1-4 hours at room temperature. Monitor the reaction progress by RP-HPLC.

-

-

Quenching and Purification:

-

Once the reaction is complete, quench any unreacted maleimide groups by adding a small amount of β-mercaptoethanol.

-

Purify the dimerized peptide from unreacted monomer and excess crosslinker using preparative RP-HPLC.

-

-

Characterization:

-

Confirm the identity and purity of the dimerized peptide by analytical RP-HPLC and mass spectrometry.

-

Logical Flow for Peptide Dimerization:

Caption: Logical workflow for the dimerization of a cysteine-containing peptide.

Applications in Signaling Pathway and Interaction Studies

This compound is a powerful tool for investigating protein-protein interactions within signaling pathways. By crosslinking interacting proteins, it allows for the "capture" of transient interactions for subsequent analysis.

Proximity-Based Labeling and Interaction Mapping

A common application is to use this compound in combination with mass spectrometry to identify proteins that are in close proximity to a protein of interest.

Workflow for Proximity-Based Interaction Mapping:

Caption: Workflow for identifying protein-protein interactions using this compound.

In this workflow, a cell-permeable version of this compound would be introduced to living cells. The crosslinker would then covalently link proteins that are in close proximity. Following cell lysis, the protein of interest (the "bait") is immunoprecipitated, pulling down any proteins that have been crosslinked to it. These interacting partners can then be identified by mass spectrometry.

Conclusion

This compound is a versatile and specific homobifunctional crosslinker with broad applications in bioconjugation. Its ability to efficiently link sulfhydryl-containing molecules under mild conditions makes it an invaluable tool for researchers in various fields. By understanding its chemical properties and optimizing reaction conditions, scientists can effectively utilize this compound to create novel bioconjugates, study protein interactions, and advance the development of new therapeutics.

References

The Lynchpin of Reactivity: A Technical Guide to the Role of Maleimide Groups in Bis-Mal-PEG7

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the precise and stable linkage of molecules is paramount. The homobifunctional crosslinker, Bis-Maleimide-PEG7 (Bis-Mal-PEG7), has emerged as a critical tool for researchers, particularly in the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). At the heart of its utility lies the maleimide group, a reactive moiety whose chemistry dictates the efficacy, stability, and ultimate success of the resulting conjugate. This in-depth technical guide elucidates the pivotal role of the maleimide groups in this compound, providing a comprehensive resource on its reactivity, stability, and practical application.

The Chemistry of Maleimide Reactivity: A Thiol-Specific Michael Addition

The primary role of the maleimide group is its highly selective reaction with sulfhydryl (thiol) groups, most notably the side chain of cysteine residues in proteins. This reaction proceeds via a Michael addition, a nucleophilic addition of a thiolate anion to the electron-deficient double bond of the maleimide ring, forming a stable thioether bond.

This chemoselectivity is a key advantage of maleimide chemistry, allowing for site-specific modification of proteins at engineered or accessible cysteine residues, minimizing off-target reactions with other nucleophilic groups like amines under controlled pH conditions.

Quantitative Insights into Maleimide Reactivity and Stability

The reactivity of the maleimide group and the stability of the resulting thiosuccinimide linkage are influenced by several factors, primarily pH. While specific kinetic data for this compound is not extensively published, the well-established principles of maleimide-thiol chemistry provide a strong predictive framework.

Table 1: Factors Influencing Maleimide-Thiol Conjugation

| Parameter | Optimal Range/Condition | Effect on Reactivity and Stability |

| pH | 6.5 - 7.5 | The reaction rate is optimal in this range. Below pH 6.5, the concentration of the reactive thiolate anion is reduced, slowing the reaction. Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, and reaction with amines (e.g., lysine residues) can become a competing side reaction. |

| Temperature | 4°C to Room Temperature (25°C) | The reaction proceeds efficiently at room temperature. Lower temperatures can be used to slow down the reaction and potentially minimize side reactions, but will require longer incubation times. |

| Stoichiometry | 1.1:1 to 20:1 (Maleimide:Thiol) | A slight to significant molar excess of the maleimide reagent is often used to drive the conjugation reaction to completion, especially when dealing with low concentrations of the thiol-containing molecule. |

The stability of the formed thioether bond is a critical consideration, particularly for in vivo applications. The succinimide ring of the maleimide-thiol adduct is susceptible to two competing reactions: hydrolysis and the retro-Michael reaction.

Table 2: Stability of Maleimide-Thiol Conjugates

| Reaction | Description | Consequence | Factors Influencing Rate |

| Hydrolysis | The opening of the succinimide ring to form a stable succinamic acid derivative. | This is generally a desirable reaction as the ring-opened product is more stable and resistant to the retro-Michael reaction, effectively "locking" the conjugate. | Increased pH and temperature accelerate hydrolysis. Electron-withdrawing groups on the maleimide nitrogen can also increase the rate of hydrolysis. |

| Retro-Michael Reaction | The reversal of the Michael addition, leading to the dissociation of the thiol from the maleimide. | This leads to premature cleavage of the conjugate, which can result in off-target effects and reduced efficacy. The presence of other thiols, such as glutathione in vivo, can facilitate this "thiol exchange". | The rate is influenced by the stability of the initial thioether bond and the concentration of competing thiols. |

Experimental Protocols

General Protocol for Protein-Protein Crosslinking using this compound

This protocol outlines a general procedure for crosslinking two different proteins, each containing a single accessible cysteine residue.

Materials:

-

Protein A with a single cysteine residue

-

Protein B with a single cysteine residue

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2

-

Reducing agent (e.g., TCEP-HCl)

-

Quenching solution (e.g., L-cysteine)

-

Anhydrous DMSO

-

Size-exclusion chromatography (SEC) system for purification

Procedure:

-

Protein Preparation:

-

Ensure both Protein A and Protein B are in a buffer free of extraneous thiols.

-

If necessary, reduce any existing disulfide bonds by treating the proteins with a 10-fold molar excess of TCEP-HCl for 30 minutes at room temperature.

-

Remove the excess TCEP-HCl by buffer exchange into the Reaction Buffer using a desalting column.

-

-

Conjugation Reaction (Sequential):

-

Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

-

In the first step, react Protein A with a 1.1-fold molar excess of this compound in the Reaction Buffer for 1 hour at room temperature with gentle mixing. This will form the Protein A-(Mal-PEG7-Mal) intermediate.

-

Remove the excess unreacted this compound by buffer exchange into the Reaction Buffer.

-

In the second step, add Protein B to the purified Protein A-(Mal-PEG7-Mal) intermediate at a 1:1 molar ratio.

-

Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.

-

-

Quenching:

-

Add L-cysteine to a final concentration of 10 mM to quench any unreacted maleimide groups. Incubate for 15 minutes at room temperature.

-

-

Purification and Analysis:

-

Purify the crosslinked Protein A-PEG7-Protein B conjugate from unreacted proteins and byproducts using size-exclusion chromatography (SEC).

-

Analyze the purified conjugate by SDS-PAGE and mass spectrometry to confirm the crosslinking and determine the purity.

-

Protocol for Assessing the Stability of a this compound Conjugate by LC-MS

This protocol describes a method to evaluate the stability of a purified protein conjugate in the presence of a physiological thiol.

Materials:

-

Purified Protein-PEG7-Molecule conjugate

-

Stability Buffer: PBS, pH 7.4

-

Glutathione (GSH)

-

LC-MS system with a suitable column for protein analysis (e.g., C4 or C8)

-

Acetonitrile (ACN) and Formic Acid (FA) for mobile phases

Procedure:

-

Sample Preparation:

-

Prepare a solution of the conjugate at a known concentration (e.g., 1 mg/mL) in the Stability Buffer.

-

To initiate the stability study, add GSH to a final concentration of 5 mM.

-

Incubate the sample at 37°C.

-

-

Time-Point Analysis:

-

At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the reaction mixture.

-

Immediately quench any further reaction by adding an equal volume of 1% formic acid in acetonitrile.

-

-

LC-MS Analysis:

-

Analyze the samples by LC-MS. Use a gradient of increasing acetonitrile in water with 0.1% formic acid to elute the protein conjugate and any degradation products.

-

Monitor the total ion chromatogram (TIC) and extract the ion chromatograms for the intact conjugate and expected degradation products (e.g., the unconjugated protein).

-

-

Data Analysis:

-

Integrate the peak areas of the intact conjugate at each time point.

-

Calculate the percentage of intact conjugate remaining relative to the t=0 time point.

-

Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life of the conjugate under the tested conditions.

-

Visualizing Workflows and Pathways with Graphviz

Thiol-Maleimide Conjugation and Subsequent Fates

Caption: Reaction pathways of a maleimide-thiol adduct.

Workflow for PROTAC Synthesis using this compound

Caption: A generalized workflow for the synthesis of a PROTAC using a this compound linker.

Mechanism of Action for a PROTAC

Caption: Schematic of targeted protein degradation by a PROTAC molecule.

Conclusion

The maleimide groups are the reactive anchors of the this compound crosslinker, enabling the precise and efficient conjugation of thiol-containing molecules. Their reactivity is governed by a well-understood Michael addition mechanism, which is highly dependent on pH. While the resulting thioether bond is generally stable, considerations of hydrolysis and retro-Michael reaction are crucial for the design of robust bioconjugates for therapeutic and research applications. A thorough understanding of the principles outlined in this guide will empower researchers to effectively harness the potential of this compound in the development of next-generation bioconjugates.

Bis-Maleimide-PEG7 as a PROTAC Linker: A Technical Guide to Accelerating Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins. These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC, influencing the formation and stability of the ternary complex between the target protein and the E3 ligase, as well as the overall physicochemical properties of the molecule.

Among the diverse array of linkers utilized in PROTAC design, polyethylene glycol (PEG) linkers are frequently employed due to their ability to enhance solubility and improve pharmacokinetic properties. The Bis-Maleimide-PEG7 linker is a specific type of PEG-based linker that features two maleimide functional groups, enabling covalent conjugation to moieties containing thiol groups, such as cysteine residues on proteins or engineered handles on ligands. This guide provides an in-depth technical overview of the application of bis-maleimide-PEG linkers, with a focus on Bis-Mal-PEG7, in the design and evaluation of PROTACs for targeted protein degradation.

Core Concepts of PROTAC Technology

The fundamental mechanism of action for a PROTAC involves bringing a target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

The Role of the Bis-Maleimide-PEG7 Linker

The Bis-Maleimide-PEG7 linker offers several advantageous features for PROTAC development:

-

Defined Length and Flexibility: The seven repeating ethylene glycol units provide a specific and flexible spacer to orient the protein of interest and E3 ligase for optimal ternary complex formation.

-

Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the PROTAC, which is often a challenge for these relatively large molecules.

-

Bifunctional Reactivity: The two maleimide groups at either end of the PEG chain allow for the covalent and specific conjugation to thiol-containing molecules. This can be particularly useful for creating PROTACs that target proteins with available cysteine residues or for conjugating to ligands that have been functionalized with a thiol group. This covalent linkage can lead to high-affinity and durable PROTACs.

Data Presentation: Performance of PROTACs with PEG Linkers

While specific data for PROTACs utilizing the this compound linker is not extensively available in the public domain, the following table presents a hypothetical data summary illustrating the kind of quantitative results obtained when evaluating PROTAC efficacy. The data is based on typical values seen for other PEG-based PROTACs targeting well-known proteins like BRD4.

| PROTAC ID | Target Protein | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |

| Hypothetical-PROTAC-1 | BRD4 | Pomalidomide | Bis-Mal-PEG3 | 15 | 92 | HeLa |

| Hypothetical-PROTAC-2 | BRD4 | Pomalidomide | This compound | 5 | 98 | HeLa |

| Hypothetical-PROTAC-3 | BRD4 | Pomalidomide | Bis-Mal-PEG11 | 25 | 85 | HeLa |

| Hypothetical-PROTAC-4 | BTK | Pomalidomide | This compound | 10 | 95 | MOLM-14 |

Note: DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achieved. Lower DC50 and higher Dmax values indicate greater potency and efficacy, respectively. This data is for illustrative purposes only.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of PROTACs. The following are generalized protocols adapted for the use of a bis-maleimide PEG linker.

Protocol 1: Synthesis of a PROTAC using a Bis-Maleimide-PEG7 Linker

This protocol outlines a two-step conjugation strategy for synthesizing a PROTAC where a thiol-containing E3 ligase ligand and a thiol-containing target protein ligand are conjugated to the this compound linker.

Materials:

-

Thiol-functionalized E3 ligase ligand

-

Thiol-functionalized target protein ligand

-

This compound

-

Anhydrous, amine-free solvent (e.g., DMF or DMSO)

-

Reaction vessel

-

Stirring apparatus

-

Purification system (e.g., HPLC)

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol-functionalized E3 ligase ligand (1.0 equivalent) in the anhydrous solvent.

-

First Conjugation: Add a solution of this compound (1.1 equivalents) in the anhydrous solvent to the reaction vessel. Allow the reaction to proceed at room temperature with stirring for 2-4 hours. The maleimide group will react with the thiol group to form a stable thioether bond.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as LC-MS, to confirm the formation of the mono-conjugated intermediate.

-

Second Conjugation: Once the first conjugation is complete, add the thiol-functionalized target protein ligand (1.0 equivalent) to the reaction mixture.

-

Reaction Completion: Continue to stir the reaction at room temperature overnight.

-

Purification: Upon completion of the second conjugation, purify the crude PROTAC product using reverse-phase HPLC to obtain the final, high-purity PROTAC.

-

Characterization: Confirm the identity and purity of the final PROTAC product using LC-MS and NMR spectroscopy.

Protocol 2: Western Blotting for PROTAC-Mediated Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.

Materials:

-

Cell line expressing the target protein

-

Cell culture medium and reagents

-

PROTAC stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.

-

PROTAC Treatment: The following day, treat the cells with serial dilutions of the PROTAC. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a CO2 incubator.

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare the samples for SDS-PAGE. Separate the proteins by electrophoresis.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.

Protocol 3: In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-mediated degradation is occurring through the ubiquitin-proteasome pathway.

Materials:

-

Cell line expressing the target protein

-

PROTAC stock solution

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer with deubiquitinase inhibitors (e.g., PR-619)

-

Antibody for immunoprecipitation of the target protein

-

Protein A/G magnetic beads

-

Antibody against ubiquitin

-

Western blotting reagents

Procedure:

-

Cell Treatment: Treat cells with the PROTAC in the presence or absence of a proteasome inhibitor (MG132) for a shorter time course (e.g., 4-6 hours). The proteasome inhibitor will lead to the accumulation of ubiquitinated proteins.

-

Cell Lysis: Lyse the cells using a lysis buffer containing deubiquitinase inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein to immunoprecipitate the target protein and any associated proteins. Use protein A/G beads to pull down the antibody-protein complexes.

-

Western Blotting: Elute the proteins from the beads and perform a Western blot as described in Protocol 2.

-

Detection: Probe the Western blot with an antibody against ubiquitin to detect the ubiquitinated forms of the target protein. An increase in the ubiquitin signal in the PROTAC-treated samples (especially in the presence of MG132) indicates that the PROTAC is inducing the ubiquitination of the target protein.

Mandatory Visualizations

To better illustrate the concepts and workflows described, the following diagrams have been generated using the Graphviz DOT language.

Caption: Mechanism of action of a this compound PROTAC.

Caption: Experimental workflow for Western Blotting.

Caption: A generic signaling pathway impacted by PROTACs.

Conclusion

The Bis-Maleimide-PEG7 linker represents a valuable tool in the expanding arsenal for PROTAC design. Its defined length, flexibility, hydrophilicity, and bifunctional covalent reactivity offer a unique combination of properties to facilitate the development of potent and effective protein degraders. While specific published examples of its use are currently limited, the general principles and protocols outlined in this guide provide a solid foundation for researchers to explore its potential in their own targeted protein degradation projects. As the field of PROTACs continues to evolve, the rational design and application of novel linkers like this compound will be paramount in unlocking the full therapeutic potential of this exciting technology.

Bis-Mal-PEG7 for Antibody-Drug Conjugates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) are a transformative class of targeted cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules.[] This strategic combination allows for the precise delivery of highly potent payloads to tumor cells while minimizing systemic exposure and associated toxicities.[2][3] The fundamental architecture of an ADC consists of three key components: a monoclonal antibody that targets a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[2][4] The linker is a critical element that dictates the stability, pharmacokinetics, and mechanism of payload release, ultimately influencing the therapeutic index of the ADC.

The general mechanism of action for an ADC begins with the antibody component binding to its specific antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis, and trafficked to intracellular compartments such as lysosomes. Within the lysosome, the linker is cleaved through various mechanisms (e.g., enzymatic degradation or pH sensitivity), releasing the cytotoxic payload into the cell. The released payload can then exert its cell-killing effect, often by damaging DNA or disrupting microtubule dynamics, leading to apoptosis.

The Role and Structure of Bis-Mal-PEG7 Linker

This compound is a heterobifunctional linker that belongs to the polyethylene glycol (PEG) family of linkers. Its structure is characterized by a central seven-unit polyethylene glycol chain with a maleimide group at each end (Bis-Maleimide). The maleimide groups are highly reactive towards thiol (sulfhydryl) groups, such as those found in the cysteine residues of antibodies. This reactivity allows for a stable, covalent thioether bond to be formed between the linker and the antibody.

The PEG component of the linker serves several important functions. It enhances the hydrophilicity of the ADC, which can improve its solubility and reduce aggregation, particularly when conjugated with hydrophobic payloads. PEGylation can also increase the hydrodynamic radius of the ADC, which can lead to a longer circulation half-life by reducing renal clearance. The length of the PEG chain is a critical parameter that can be optimized to balance pharmacokinetic properties and in vitro potency. While longer PEG chains generally improve pharmacokinetics, they can sometimes lead to reduced cytotoxicity.

Quantitative Data on ADCs with PEGylated Maleimide Linkers

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (Representative Data)

| Linker | Average DAR | Plasma Half-life (h) | Reference |

| Maleimide-PEG2 | 3.8 | 120 | |

| Maleimide-PEG4 | 4.0 | 150 | |

| Maleimide-PEG8 | 4.2 | 180 | |

| Maleimide-PEG12 | 4.1 | 185 |

Table 2: In Vitro Cytotoxicity of ADCs with Different PEG Linkers (Representative Data)

| Cell Line | Payload | Linker | IC50 (nM) | Reference |

| SK-BR-3 (HER2+) | MMAE | Maleimide-PEG4 | 0.5 | |

| BT-474 (HER2+) | MMAE | Maleimide-PEG8 | 0.8 | |

| NCI-N87 (HER2+) | MMAE | Maleimide-PEG12 | 1.2 | |

| MCF-7 (HER2-) | MMAE | Maleimide-PEG8 | >1000 |

Table 3: In Vivo Efficacy of ADCs with PEG Linkers in Xenograft Models (Representative Data)

| Tumor Model | ADC Target | Linker | Tumor Growth Inhibition (%) | Reference |

| NCI-N87 | HER2 | Maleimide-PEG8 | 85 | |

| MDA-MB-468 | EGFR | Maleimide-PEG12 | 75 | |

| JIMT-1 | HER2 | Maleimide-PEG4 | 90 |

Experimental Protocols

Protocol 1: General Procedure for Antibody-Drug Conjugation with this compound

This protocol describes a general method for conjugating a thiol-containing payload to an antibody using a bis-maleimide PEG linker.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

This compound linker

-

Thiol-containing cytotoxic payload

-

Conjugation buffer (e.g., phosphate buffer with EDTA, pH 7.2-7.5)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography (SEC) or protein A chromatography)

Procedure:

-

Antibody Reduction:

-

Incubate the antibody with a 5-10 fold molar excess of a reducing agent (TCEP or DTT) at 37°C for 1-2 hours to reduce the interchain disulfide bonds and expose the cysteine thiol groups.

-

Remove the excess reducing agent by buffer exchange using a desalting column.

-

-

Linker-Payload Preparation:

-

Dissolve the this compound linker and the thiol-containing payload in an organic co-solvent (e.g., DMSO).

-

React the linker and payload at a slight molar excess of the linker to form the maleimide-linker-payload intermediate. This reaction should be performed in an inert atmosphere to prevent oxidation of the thiol.

-

-

Conjugation:

-

Add the maleimide-linker-payload solution to the reduced antibody in the conjugation buffer. A typical molar ratio is 5-10 fold excess of the linker-payload to the antibody.

-